molecular formula C10H10FN3O B1442839 [1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1250228-33-1

[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1442839
CAS No.: 1250228-33-1
M. Wt: 207.2 g/mol
InChI Key: OSKUDTIOPBAFPZ-UHFFFAOYSA-N
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Description

[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a fluorinated triazole derivative of high interest in chemical and pharmaceutical research. This compound, with the CAS Number 1250228-33-1 and a molecular formula of C 10 H 10 FN 3 O, has a molecular weight of 207.21 g/mol . The primary utility of this chemical lies in its structure, which combines a 1,2,3-triazole heterocycle with a benzylic alcohol functional group. The triazole ring is a well-known pharmacophore and a versatile building block in medicinal chemistry, often utilized in the synthesis of more complex molecules via further functionalization of the hydroxymethyl group . The presence of the 3-fluoro-4-methylphenyl substituent can influence the compound's electronic properties, lipophilicity, and binding characteristics, making it a valuable scaffold for constructing compound libraries in drug discovery programs. Researchers can employ it as a key intermediate in nucleophilic substitution reactions, esterification, and oxidation, or as a ligand in catalysis. This product is offered with a guaranteed purity of 95.0% . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: This compound requires careful handling. It is classified as harmful and may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment, including gloves and eye/face protection. Avoid breathing its dust and handle only in a well-ventilated area .

Properties

IUPAC Name

[1-(3-fluoro-4-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-7-2-3-9(4-10(7)11)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKUDTIOPBAFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy: Azide-Alkyne Huisgen Cycloaddition

The core method for synthesizing 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl derivatives involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed variants for regioselective triazole formation.

  • Starting Materials:

    • An aryl azide derived from 3-fluoro-4-methylaniline or related precursors.
    • An alkyne bearing a hydroxymethyl group (e.g., propargyl alcohol or derivatives).
  • Catalysts:

    • Copper(I) salts (e.g., CuSO4 with sodium ascorbate as reducing agent) for 1,4-disubstituted triazoles.
    • Ruthenium catalysts (e.g., RuH2(CO)(PPh3)3) for alternative regioselectivity.
  • Reaction Conditions:

    • Solvents: Acetonitrile, tetrahydrofuran (THF), or mixtures with water.
    • Temperature: Typically room temperature to 80 °C.
    • Time: From 2 hours to 24 hours depending on catalyst and substrate.
  • Workup and Purification:

    • Extraction with organic solvents (chloroform, ethyl acetate).
    • Drying over anhydrous agents (Na2SO4, MgSO4).
    • Purification by flash column chromatography on silica gel.
    • Recrystallization from acetonitrile or other solvents to obtain pure compounds.

This approach is supported by multiple studies, including the one describing a one-pot synthesis of 1,2,3-triazoles from bromides, sodium azide, and alkynes using Ru catalysts and phase transfer catalysts, yielding high purity products after chromatographic purification.

Detailed Procedure Example from Literature

A representative procedure adapted for the synthesis of [1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is as follows:

Step Reagents & Conditions Description
1 Preparation of aryl azide from 3-fluoro-4-methylaniline using tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMSN3) in acetonitrile at 0 °C to room temperature for 4 h Converts aniline to corresponding azide intermediate
2 Addition of propargyl alcohol (alkyne), tetrabutylammonium fluoride (TBAF) in THF at 0 °C for 30 min Introduces the alkyne component with hydroxymethyl group
3 Addition of CuSO4·5H2O and sodium ascorbate, stirring under argon at room temperature for 24 h Catalyzes the Huisgen cycloaddition to form triazole ring
4 Concentration under vacuum, extraction with ethyl acetate, washing with dilute HCl, drying, evaporation Workup to isolate crude product
5 Recrystallization from acetonitrile and purification by column chromatography Obtains pure triazole-methanol derivative

This method yields the desired 4-substituted 1,2,3-triazole with a hydroxymethyl substituent on the triazole ring and a 3-fluoro-4-methylphenyl group at the 1-position.

Alternative Synthetic Routes and Catalysts

  • One-Pot Three-Component Reaction:

    • Bromide precursor (e.g., 3-fluoro-4-methylbenzyl bromide), sodium azide, and alkyne (propargyl alcohol) are combined with RuH2(CO)(PPh3)3 catalyst and phase transfer catalyst (Bu4NI) in water at 80 °C for 2 h.
    • This method avoids isolation of azide intermediate and provides efficient access to the triazole alcohol after chromatographic purification.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition:

    • Copper sulfate pentahydrate and sodium ascorbate in aqueous/organic solvent mixtures catalyze the reaction at room temperature.
    • The reaction is often carried out under inert atmosphere to prevent oxidation.
    • The use of TBAF facilitates desilylation when silyl-protected alkynes are used.

Purification and Characterization

  • Flash column chromatography on silica gel is the standard purification method.
  • Solvent systems typically involve mixtures of dichloromethane (DCM), ethyl acetate (AcOEt), petroleum ether, or chloroform.
  • Recrystallization from acetonitrile or similar solvents enhances purity.
  • Characterization includes:
    • ^1H and ^13C NMR spectroscopy to confirm structure and substitution pattern.
    • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
    • Infrared spectroscopy (IR) to identify functional groups (e.g., OH stretch from methanol group).
  • Yields typically range from 80% to 90% in optimized procedures.

Summary Table of Preparation Methods

Method Starting Materials Catalyst Solvent Temp. Time Yield (%) Notes
One-pot Ru-catalyzed reaction Aryl bromide, NaN3, propargyl alcohol RuH2(CO)(PPh3)3, Bu4NI H2O 80 °C 2 h ~85 Avoids isolation of azide
CuAAC with azide intermediate Aryl azide, propargyl alcohol CuSO4·5H2O, sodium ascorbate ACN/THF/H2O RT 24 h 80-90 Requires azide prep
CuAAC with silyl-protected alkyne Aryl azide, TMS-alkyne CuSO4, sodium ascorbate, TBAF THF 0 °C to RT 24 h 85 Desilylation in situ

Research Findings and Optimization Notes

  • The presence of electron-withdrawing fluorine and electron-donating methyl groups on the phenyl ring influences reaction kinetics and regioselectivity.
  • Use of phase transfer catalysts (e.g., Bu4NI) enhances reaction rates in aqueous media.
  • In situ generation of azides from anilines using tert-butyl nitrite and azidotrimethylsilane is efficient and avoids handling hazardous azides directly.
  • Copper-catalyzed reactions require careful control of oxygen and moisture to prevent catalyst deactivation.
  • Purification by chromatography and recrystallization yields analytically pure compounds suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in [1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the phenyl ring or the triazole moiety.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including [1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, as anticancer agents. Triazoles have been reported to exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : Compounds in this class have been shown to induce apoptosis and inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is particularly effective in breast cancer cells such as MCF-7 and MDA-MB-231 .

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial and fungal pathogens. The presence of the fluorine atom in this compound may enhance its antimicrobial efficacy due to increased lipophilicity and bioactivity.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods:

  • Click Chemistry : Utilizing azide and alkyne reactions to form triazole rings.
  • Microwave-Assisted Synthesis : This method provides rapid synthesis with high yields and reduced reaction times.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the antiproliferative activity of several triazole derivatives on breast cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

In another research project, derivatives of this compound were screened against a panel of pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting their potential role in treating infections caused by multidrug-resistant organisms .

Comparative Analysis of Triazole Derivatives

The following table summarizes the biological activities observed in different triazole derivatives:

Compound NameAnticancer Activity (IC50)Antimicrobial ActivityMechanism
This compound52 nM (MCF-7)Effective against E. coliInduces apoptosis
1-(5-methylphenyl)-1H-triazole74 nM (MDA-MB-231)Moderate against S. aureusTubulin inhibition
1-(3-chloro-4-methylphenyl)-triazole60 nM (MCF-7)Effective against C. albicansCell cycle arrest

Mechanism of Action

The mechanism of action of [1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. The fluoro and methyl groups can enhance the compound’s binding affinity and selectivity towards its targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Observations:

  • Electron Effects : Fluorine and chlorine substituents modulate electron density, affecting binding to enzymatic targets (e.g., EGFR in ).
  • Lipophilicity : Methyl and trifluoromethyl groups enhance membrane permeability, while hydroxymethyl improves aqueous solubility .
  • Steric Factors : Bulkier substituents (e.g., -COCF3) may hinder interactions with sterically constrained binding pockets .

Anticancer Activity

  • Target Compound: Limited direct data, but fluorinated triazoles generally exhibit moderate cytotoxicity. For example, compound 74 (3-fluorophenyl derivative) showed an IC50 of 45.1 µM against A549 lung cancer cells .
  • Bromophenyl Analogue (IVd) : Demonstrated potent activity (IC50 = 3.20–5.29 µM) against multiple cancer cell lines, attributed to bromine’s polarizability and pyrazolidinedione pharmacophore .
  • Chlorophenyl Derivatives: [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol lacks reported activity, but chloro-substituted triazoles often show enhanced DNA intercalation due to halogen bonding .

Enzymatic Inhibition

  • EGFR Binding: Molecular docking studies () suggest triazole derivatives with extended aromatic systems (e.g., quinoxaline hybrids) strongly bind EGFR (PDB: 4HJO), with activity correlating to substituent size and polarity .

Biological Activity

Overview

[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole family, characterized by its unique structure that includes a triazole ring and various functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The compound's structure can be summarized as follows:

Property Details
IUPAC Name [1-(3-fluoro-4-methylphenyl)triazol-4-yl]methanol
CAS Number 1250228-33-1
Molecular Formula C10H10FN3O
Molecular Weight 206.22 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Achieved via a click chemistry reaction between an azide and an alkyne, usually catalyzed by copper(I) ions.
  • Functionalization : The introduction of fluoro and methyl groups on the phenyl ring through electrophilic aromatic substitution.
  • Hydroxylation : The final step involves adding the hydroxyl group to form the methanol derivative.

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activities. Research indicates that compounds with a triazole structure can exhibit significant antifungal, antibacterial, and anticancer properties due to their ability to inhibit specific enzymes and pathways in microbial cells.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole ring can interact with enzymes involved in nucleic acid synthesis and cell wall formation in fungi.
  • Binding Affinity : The presence of fluorine enhances the compound’s stability and binding affinity to biological targets.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds, stabilizing interactions with proteins or nucleic acids.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

  • Anticancer Activity :
    • A study demonstrated that fluorinated triazole derivatives showed promising anticancer activity against liver cancer cells (Huh-7) and glioblastoma cells (U87MG). Compounds exhibited IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .
  • Antifungal Activity :
    • Triazoles have been widely studied for their antifungal properties. The mechanism often involves inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
  • Pharmacokinetics :
    • The fluorine substitution is noted to enhance membrane permeability and metabolic stability, which are crucial for drug efficacy .

Comparative Analysis

The unique structural features of this compound compared to other triazole derivatives include:

Compound Fluorine Group Methyl Group Biological Activity
[1-(3-fluoro-4-methylphenyl)-triazol]PresentPresentEnhanced binding affinity
5-Fluoro-1H-triazolePresentAbsentAntimicrobial properties
5-Amino-[triazole derivative]AbsentPresentPotential anticancer agent

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Confirm regioselectivity of the triazole ring and substitution pattern on the aromatic moiety. The methanol proton appears as a singlet at δ ~4.5 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 238.08) .

Advanced Structural Elucidation
Single-crystal X-ray diffraction (SC-XRD) resolves stereoelectronic effects, such as hydrogen bonding between the methanol group and triazole nitrogen. SHELXL software is widely used for refinement, particularly for handling disorder in aromatic substituents . DFT studies (e.g., B3LYP/6-31G**) complement crystallographic data to analyze electronic properties .

How do structural modifications of the triazole core impact biological activity, and what are key SAR trends?

Q. Basic SAR Insights

  • The 3-fluoro-4-methylphenyl group enhances metabolic stability compared to unsubstituted analogs .
  • The methanol moiety is critical for hydrogen-bond donor capacity, influencing target binding (e.g., enzyme active sites) .

Advanced Mechanistic Studies
In anti-cancer studies, replacing the methanol group with a hydroxamic acid moiety (e.g., [1-(triazolyl)methyl]hydroxamic acid) improves HDAC inhibition (IC₅₀ < 5 µM) by chelating zinc ions in catalytic pockets . Molecular docking (AutoDock Vina) against EGFR (PDB: 4HJO) reveals that electron-withdrawing substituents (e.g., -F) enhance binding affinity .

What contradictions exist in reported biological data, and how can they be resolved?

Q. Case Example: Antifungal vs. Anticancer Activity

  • Contradiction : A derivative showed potent antifungal activity (IC₅₀ = 2.1 µM against C. gloeosporioides) but weak anticancer effects (IC₅₀ > 50 µM in HeLa) .
  • Resolution : Divergent mechanisms (membrane disruption vs. enzyme inhibition) and assay conditions (e.g., pH, serum content) may explain discrepancies. Parallel screening in isogenic cell lines (e.g., wild-type vs. HDAC-overexpressing) clarifies target specificity .

What challenges arise in crystallizing this compound, and how are they addressed?

Basic Crystallization
Slow evaporation from methanol/dichloromethane (1:1 v/v) yields suitable crystals. However, polymorphism is common due to conformational flexibility of the triazole-methanol group .

Advanced Techniques
High-throughput screening (HTS) with 96-well plates and varied solvent mixtures (e.g., PEG-based precipitants) improves crystal quality. Twinning, observed in ~30% of cases, is mitigated using SHELXL's TWIN/BASF commands during refinement .

How is this compound utilized in multicomponent reactions or as a building block for complex heterocycles?

Example Application
The methanol group undergoes oxidation (Jones reagent) to a carbonyl, enabling aldol condensations with aryl aldehydes to form chalcone derivatives. These intermediates are pivotal in synthesizing pyrazoline-thiazole hybrids (yields 77–90%) with anti-inflammatory activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

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